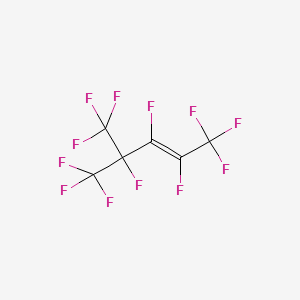

Perfluoro(4-methylpent-2-ene)

Description

Oligomerization Pathways of Hexafluoropropene (B89477)

The oligomerization of hexafluoropropene (HFP) is a cornerstone of industrial fluorocarbon chemistry, providing access to a range of perfluorinated olefins, including the dimers that are precursors to or isomers of perfluoro(4-methylpent-2-ene) (B1305851). This process involves the controlled reaction of HFP monomers to form larger molecules, or oligomers. The reaction can be steered to favor the formation of dimers, trimers, or higher oligomers by carefully selecting catalysts, solvents, and reaction conditions. google.comgoogle.com

The oligomerization of HFP is typically initiated by a nucleophilic attack on the double bond of the HFP molecule. smolecule.com This is often accomplished using fluoride (B91410) ion sources, such as alkali metal fluorides (e.g., KF, CsF) or quaternary ammonium (B1175870) halides, in the presence of a polar aprotic solvent. google.comresearchgate.net The reaction proceeds through the formation of a carbanion intermediate, which then reacts with another HFP molecule to propagate the oligomerization. fluorine1.ru

The choice of catalyst and solvent is critical in directing the outcome of the reaction. For instance, the use of potassium thiocyanate (B1210189) as a catalyst in acetonitrile (B52724) has been shown to selectively produce HFP dimer in high yield. google.com Similarly, employing a catalyst system of a halide compound and a crown ether in an organic solvent can also produce HFP oligomers under relatively mild conditions. google.com The reaction temperature and pressure are also key parameters; while some processes require elevated temperatures and pressures, the use of crown ethers can facilitate the reaction at temperatures ranging from -20°C to 200°C. google.com

Ionic liquids have also emerged as effective catalysts for HFP dimerization, offering high catalytic activity. smolecule.com The mechanism in this case also involves nucleophilic attack, with both the anion and cation of the ionic liquid playing a role in the catalytic process. smolecule.com

Table 1: Influence of Catalyst and Solvent on Hexafluoropropene Oligomerization

| Catalyst | Solvent | Predominant Product(s) | Reference |

|---|---|---|---|

| Potassium Thiocyanate | Acetonitrile | Dimer (96%) | google.com |

| Potassium Fluoride | Acetonitrile | Dimer | google.com |

| Cesium Fluoride | N,N-Dimethylformamide | Trimer | google.com |

| Halide & Crown Ether | Methylene Chloride | Dimer (>99%) | google.com |

This table is interactive. Click on the headers to sort the data.

The oligomerization of HFP can lead to a mixture of structural isomers. For the dimer, the main isomers are perfluoro-2-methyl-2-pentene (B72772) and perfluoro-4-methyl-2-pentene. The thermodynamically more stable isomer is perfluoro-2-methyl-2-pentene, and perfluoro-4-methylpent-2-ene can be isomerized to this more stable form in the presence of a fluoride ion. fluorine1.ru

The distribution of these isomers is highly sensitive to the reaction conditions. The choice of solvent can significantly influence the isomer ratio. google.com For example, polar aprotic solvents can favor kinetic control, leading to different isomer distributions compared to nonpolar solvents. It is possible to separate the desired perfluoro-4-methyl-2-pentene from its more toxic isomer, perfluoro-2-methyl-2-pentene, by treating the mixture with a lower alkanol and a base. This converts the toxic isomer into higher-boiling compounds that can be easily removed. google.com

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon or a partially fluorinated precursor with elemental fluorine. This method is a powerful tool for producing perfluorinated compounds, though it requires careful control due to the high reactivity of fluorine. 20.210.105

Gas-phase fluorination is a common industrial method for producing fluorocarbons. The Fowler process, for example, involves passing the vapor of a hydrocarbon over cobalt(III) fluoride at high temperatures. wikipedia.org This process moderates the highly exothermic reaction between the hydrocarbon and elemental fluorine. wikipedia.org The reaction proceeds through a single electron transfer mechanism involving a carbocation intermediate, which can lead to rearrangements and a complex mixture of products. wikipedia.org To synthesize perfluoro(4-methylpent-2-ene) or its saturated precursor via this method, a suitable C6 hydrocarbon would be used as the feedstock. The use of branched perfluoroalkenes as starting materials has also been explored in direct gas-phase fluorination. sci-hub.se Catalytic systems, such as alumina-based catalysts, are being investigated to destroy gas-phase per- and polyfluoroalkyl substances at lower temperatures, which could have implications for synthesis as well. tandfonline.com

Liquid-phase fluorination offers an alternative to gas-phase processes and can be particularly useful for less volatile substrates. researchgate.net In this method, the reactant is dissolved or dispersed in an inert perfluorocarbon solvent and then brought into contact with a diluted stream of elemental fluorine. google.com This technique is often carried out at low temperatures to control the reaction rate and minimize fragmentation of the substrate. acs.org

The process can be conducted with or without UV irradiation. 20.210.105researchgate.net Liquid-phase photofluorination, for instance, involves injecting the reactant into a fluorine-saturated solvent under UV light. 20.210.105 This method is suitable for producing perfluorinated compounds from substrates that are soluble in perfluorocarbon solvents. 20.210.105 The choice of solvent is crucial, and in some cases, the fluorination product itself can serve as the reaction medium. google.com

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF), also known as the Simons process, is another important industrial method for the synthesis of perfluorinated compounds. This technique involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride. google.com The organic substrate is fluorinated at the anode. oakwoodchemical.com

While specific examples of the direct synthesis of perfluoro(4-methylpent-2-ene) via ECF are not prevalent in the provided search results, the general applicability of the method to produce perfluoroalkanes and other fluorinated compounds is well-established. google.com For example, the ECF of ethyl ethanesulfonate (B1225610) has been shown to produce perfluoroethane sulfonyl fluoride. google.com It is plausible that a suitable hydrocarbon or partially fluorinated C6 precursor could be subjected to ECF to yield the perfluorinated alkane, which could then potentially be converted to the desired alkene.

A proposed mechanism for the electrochemical fluorination of alkenes involves the reaction of the alkene with a fluoride anion to form an intermediate, which is then oxidized at the anode. oakwoodchemical.com The process can sometimes lead to by-products through further oxidation or reduction reactions. oakwoodchemical.com The use of additives like sodium fluoride can increase the conductivity of the solution and improve the yield of the target product. oakwoodchemical.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880159 | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-71-5, 84650-68-0, 2070-70-4 | |

| Record name | (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084650680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perfluoro 4 Methylpent 2 Ene

Electrochemical Fluorination Approaches

Anodic Oxidation Mechanisms

Anodic oxidation, a key step in electrochemical fluorination (the Simons process), can be applied to the synthesis of perfluorinated compounds. researchgate.net While more commonly associated with the degradation of per- and polyfluoroalkyl substances (PFAS), the underlying principles can be adapted for synthesis. marquette.eduresearchgate.net In a synthetic context, the process involves the direct, heterogeneous electron transfer between an anode and a substrate to generate a reactive intermediate. nih.gov

A plausible mechanism for the formation of perfluorinated compounds via anodic oxidation involves the initial reaction of a perfluoroalkene with a fluoride (B91410) anion (F⁻). This reaction forms a perfluoroalkyl carbanion intermediate. oakwoodchemical.com This carbanion is then oxidized at the anode surface, where it loses an electron to form the final product. oakwoodchemical.com In a study on the electrochemical fluorination of related perfluoroalkenes, this method was explored using a Monel nickel electrical cell with nickel electrodes. oakwoodchemical.com The starting alkene is believed to react with fluoride ions to create an intermediate, which is subsequently oxidized at the anode to yield the perfluorinated product. oakwoodchemical.com However, this process can be inefficient, with one reported synthesis achieving a yield of only 2.0% for a related persistent perfluoroalkyl radical. oakwoodchemical.com

The mechanism for anodic oxidation in the context of degradation is well-documented and involves the direct electron transfer from the perfluoroalkyl substance to the anode, generating radicals that subsequently decompose. marquette.edu This highlights the dual role of anodic oxidation as both a potential, albeit inefficient, synthetic tool and a powerful remediation technology.

Role of Electrolytes and Additives

Electrolytes and additives are crucial in the electrochemical synthesis of fluorinated compounds as they influence the reaction's efficiency and outcome.

Electrolytes : The primary role of an electrolyte in electrochemical fluorination is to ensure the conductivity of the medium. oakwoodchemical.com In the electrochemical synthesis of a persistent perfluoroalkyl radical from a perfluoroalkene, the addition of sodium fluoride (NaF) as an electrolyte was found to increase the conductivity of the reaction mixture and, consequently, the yield of the target product. oakwoodchemical.com In degradation processes, the choice of electrolyte, such as sodium sulfate (B86663) (Na₂SO₄) or sodium perchlorate (B79767) (NaClO₄), has also been shown to affect the degradation rate of perfluorinated compounds. marquette.edu

Additives : Specific additives can act as catalysts to enhance reaction rates or alter mechanisms. For instance, in the isomerization of hexafluoropropene (B89477) dimers, the addition of a crown ether (18-crown-6) to a potassium fluoride (KF) catalyst was shown to enhance the catalytic activity. scirp.orgscirp.org The crown ether achieves this by strongly coordinating the potassium cation (K⁺), which in turn activates the corresponding fluoride anion, making it a more effective nucleophile. scirp.orgscirp.org While this example pertains to isomerization rather than anodic oxidation, it demonstrates the principle of using additives to activate ionic species in reactions involving perfluoroalkenes.

Purification Strategies for High-Purity Perfluoro(4-methylpent-2-ene) (B1305851)

The dimerization of hexafluoropropene typically yields a mixture of isomers, primarily the kinetic isomers cis- and trans-perfluoro-4-methyl-2-pentene, along with minor amounts of the toxic thermodynamic isomer, perfluoro-2-methyl-2-pentene (B72772). google.com The removal of this toxic isomer is a critical step in producing high-purity Perfluoro(4-methylpent-2-ene). google.com

A primary strategy involves selectively converting the toxic isomer into compounds with different physical properties, allowing for easy separation. google.comepo.org This is often achieved by treating the crude mixture with specific reagents that react preferentially with the undesired isomer. google.com

Separation of Isomeric By-products

The most significant by-product in the synthesis of Perfluoro(4-methylpent-2-ene) is its toxic isomer, perfluoro-2-methyl-2-pentene. google.comgoogle.com Effective purification methods focus on the chemical conversion of this impurity.

One patented method involves treating the isomer mixture with a lower alkanol, such as methanol. google.com The toxic perfluoro-2-methyl-2-pentene reacts with the alkanol to form high-boiling-point compounds. google.com The desired Perfluoro(4-methylpent-2-ene) does not react under these conditions and can be subsequently separated from the high-boiling adducts by distillation. google.comgoogle.com Another approach uses an aqueous inorganic base in conjunction with a polar solvent to convert the undesirable isomer into water-soluble species, which can then be removed through aqueous washing. epo.org

The process conditions are selected to ensure high selectivity, reacting only with the toxic isomer while leaving the desired product untouched. google.com Following the chemical treatment, the purified product phase is separated and can be further cleaned by methods like counter-current scrubbing with water to remove any remaining impurities. google.com This purification can reduce the concentration of the toxic isomer to below 100 ppm. google.comepo.org

The following table summarizes typical conditions for the purification process using methanol, based on findings from patent literature. google.com

| Parameter | Value/Condition | Purpose |

| Reagent | Lower Alkanol (e.g., Methanol) | Reacts selectively with the toxic isomer perfluoro-2-methyl-2-pentene. |

| Volume | 5 to 15% by volume of alkanol | Sufficient quantity to convert the impurity. |

| Temperature | 0°C to 35°C (preferably 15°C to 30°C) | Ensures high selectivity and prevents side reactions or degradation of the desired product. |

| Contact Method | Vigorous stirring | Provides good contact between the two-phase mixture of the perfluoroalkene and the alkanol. |

| Separation | Phase separation followed by distillation | Removes the high-boiling adducts formed from the toxic isomer. |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in perfluoroalkenes facilitates addition reactions with a variety of nucleophiles. The regiochemistry and stereochemistry of these additions are influenced by both electronic and steric factors. While specific studies on perfluoro(4-methylpent-2-ene) (B1305851) are limited, the reactivity of its more stable isomer, perfluoro-2-methylpent-2-ene, provides significant insights into the expected reaction pathways.

The reaction of perfluoroalkenes with oxygen-based nucleophiles such as alcohols and glycols typically results in the formation of addition products. For instance, the isomer perfluoro-2-methylpent-2-ene reacts with various difunctional benzenes containing hydroxyl groups. While detailed studies on perfluoro(4-methylpent-2-ene) with simple alcohols or glycols are not extensively documented in readily available literature, the general reactivity pattern of perfluoroalkenes suggests that nucleophilic attack by an alkoxide would lead to the substitution of a vinylic fluorine atom. The reaction is generally catalyzed by a base, which deprotonates the alcohol to form the more potent alkoxide nucleophile.

For example, the reaction of perfluoro-2-methylpent-2-ene with o-hydroxyphenethyl alcohol in the presence of triethylamine (B128534) in diethyl ether yields perfluoroalkylated 1H,3H,7H-2,6- and 4H,6H,7H-1,5-benzodioxonin compounds.

Sulfur nucleophiles are effective reagents for addition reactions with perfluoroalkenes. The reaction of the isomer perfluoro-2-methylpent-2-ene with potassium ethylxanthogenate has been investigated. This reaction does not lead to the formation of a heterocyclic compound but instead yields a product of fluorine substitution at the double bond. This highlights that while cyclization is a possibility with certain binucleophilic reagents, simple substitution is also a common outcome.

| Reactant | Nucleophile | Product |

| Perfluoro-2-methylpent-2-ene | Potassium Ethylxanthogenate | Product of vinylic fluorine substitution |

This interactive table summarizes the outcome of the reaction between perfluoro-2-methylpent-2-ene and a sulfur nucleophile.

The reactions of perfluoro-2-methylpent-2-ene with various nitrogen nucleophiles, including primary amines, have been studied. These reactions can yield a range of products depending on the structure of the amine and the reaction conditions. For example, reactions with aromatic amines can lead to the formation of quinoline (B57606) derivatives, while reactions with other primary amines can result in the formation of azetidine (B1206935) and 1,2-dihydroazete derivatives, particularly in the presence of a base like triethylamine. In some cases, simple 1,4-addition products at the double bond are observed.

| Amine Type | Product with Perfluoro-2-methylpent-2-ene |

| Aromatic amines | 4-Arylaminoquinolines |

| Propylamine, Butylamine, Isobutylamine | 1,4-addition products (syn and anti isomers) |

| Primary amines with triethylamine | [1-alkyl-4-pentafluoroethyl-3-trifluoromethyl-1H-azet-2-ylidene]alkylamines |

This interactive table showcases the diverse products from the reaction of perfluoro-2-methylpent-2-ene with different nitrogen nucleophiles.

The regioselectivity of nucleophilic attack on unsymmetrical perfluoroalkenes is governed by the relative stability of the intermediate carbanion formed upon addition. The attack generally occurs at the carbon atom that results in the most stable intermediate, often influenced by the electron-withdrawing effects of the adjacent perfluoroalkyl groups.

In terms of stereoselectivity, the addition of nucleophiles to the double bond can potentially lead to the formation of stereoisomers. For instance, the reaction of perfluoro-2-methylpent-2-ene with certain primary amines has been reported to yield almost equimolar mixtures of syn and anti isomers, indicating low stereoselectivity in this particular case. The stereochemical outcome is dependent on the specific nucleophile, the substrate, and the reaction conditions.

Isomerization Studies

Perfluoroalkenes can undergo isomerization, particularly the migration of the double bond, under the influence of certain catalysts. This process is often driven by the formation of a more thermodynamically stable isomer.

Antimony pentafluoride (SbF₅) is a potent catalyst for the isomerization of fluoroolefins. It functions by generating a carbocation intermediate, which can then rearrange to a more stable form. It has been reported that perfluoro-4-methylpent-2-ene undergoes isomerization to the more stable internal olefin, perfluoro-2-methylpent-2-ene, under the influence of catalytic quantities of SbF₅. This type of isomerization, where a terminal or less substituted double bond migrates to a more substituted internal position, is a common feature in the chemistry of perfluoroalkenes when treated with strong Lewis acids.

While the combination of potassium fluoride (B91410) (KF) and a crown ether (like 18-crown-6) is a well-known system for promoting nucleophilic fluorination reactions by generating "naked" fluoride ions, its specific application for the isomerization of perfluoro-4-methylpent-2-ene is not well-documented in the reviewed literature. Typically, this catalytic system is employed for substitution reactions rather than isomerization of the carbon skeleton or double bond position in perfluoroalkenes.

| Catalyst | Transformation of Perfluoro-4-methylpent-2-ene |

| Antimony Pentafluoride (SbF₅) | Isomerization to Perfluoro-2-methylpent-2-ene |

| Potassium Fluoride / Crown Ether | Not a documented catalyst for this specific isomerization |

This interactive table summarizes the catalytic effects on the isomerization of perfluoro-4-methylpent-2-ene.

Kinetic and Thermodynamic Considerations of Isomer Interconversion

The interconversion between perfluoro(4-methylpent-2-ene) and its isomers, such as perfluoro(2-methylpent-2-ene), is a key aspect of its chemistry. While specific kinetic and thermodynamic parameters for this particular isomerization are not extensively documented in publicly available literature, general principles of perfluoroalkene chemistry suggest that the relative stabilities of the isomers play a crucial role. The more substituted internal alkene, perfluoro(2-methylpent-2-ene), is generally expected to be thermodynamically more stable than the less substituted perfluoro(4-methylpent-2-ene).

The interconversion process likely involves a high-energy transition state and can be facilitated by external energy input, such as heat or ultraviolet radiation. Computational studies on similar perfluorinated systems can provide insights into the energy barriers and thermodynamic landscapes of these isomerizations. For instance, density functional theory (DFT) calculations have been effectively used to explore the mechanisms of cycloaddition reactions involving the isomer perfluoro(2-methylpent-2-ene), indicating the utility of such methods in understanding the energetics of related transformations.

Recent research on the thermal decomposition of perfluoro(4-methylpent-2-ene) has shown that isomerization reactions occur at high temperatures, leading to the formation of various isomers before subsequent decomposition. This suggests that while a significant energy barrier exists, interconversion is feasible under pyrolytic conditions.

Influence of Reaction Conditions on Isomer Distribution

The distribution of isomers of perfluoro(4-methylpent-2-ene) is highly dependent on the reaction conditions. Key factors that can influence the equilibrium and the rate at which it is reached include temperature, pressure, and the presence of catalysts.

Temperature: As indicated by thermal decomposition studies, high temperatures can provide the necessary activation energy to overcome the barrier for isomerization, leading to a mixture of isomers. The composition of this mixture at equilibrium will be governed by the thermodynamic stabilities of the respective isomers.

Catalysts: The presence of certain catalysts can significantly lower the activation energy for isomerization. For many perfluorinated alkenes, fluoride ion (F⁻) is a known catalyst for isomerization. The mechanism typically involves the addition of the fluoride ion to the double bond to form a carbanion intermediate, followed by the elimination of the fluoride ion to form a different isomeric alkene. This process can lead to an equilibrium mixture of isomers even under milder conditions than thermal isomerization.

Photochemical Conditions: Ultraviolet (UV) irradiation is another method known to induce isomerization in perfluoroalkyl olefins. This process proceeds through the formation of electronically excited states, which can relax to different ground-state isomers. The specific wavelength and intensity of the UV light can influence the resulting isomer distribution.

Radical Reactions and Transformations

Generation of Trifluoromethyl Radicals via Beta-Scission

The generation of trifluoromethyl radicals (•CF₃) from perfluoro(4-methylpent-2-ene) can be postulated to occur through a process of beta-scission of a larger perfluorinated radical. This process involves the cleavage of a carbon-carbon bond that is in the beta position relative to a radical center.

While direct experimental evidence for the beta-scission of a radical derived from perfluoro(4-methylpent-2-ene) to yield a trifluoromethyl radical is not explicitly detailed in the reviewed literature, computational studies on the thermal degradation of other perfluoroalkyl compounds provide a strong basis for this pathway. For instance, theoretical studies on the decomposition of perfluoroalkyl carboxylic acids have shown that carbon-centered radicals formed during the degradation process can undergo beta-scission with activation energies in the range of 30-40 kcal/mol. These scission events can lead to the formation of shorter-chain perfluoroalkenes and perfluoroalkyl radicals, including the highly stable trifluoromethyl radical.

The initial step in such a process involving perfluoro(4-methylpent-2-ene) would likely be the formation of a perfluoro-4-methylpent-2-enyl radical through the abstraction of a fluorine atom or addition of another radical species. Subsequent beta-scission of this radical could then lead to the cleavage of a C-C bond, potentially releasing a trifluoromethyl radical.

Radical Initiated Processes

Perfluoro(4-methylpent-2-ene), like other perfluoroalkenes, is susceptible to radical-initiated processes. The high electronegativity of the fluorine atoms makes the double bond electron-deficient and therefore reactive towards radical species.

Radical addition reactions are a common transformation for perfluoroalkenes. These reactions are typically initiated by the generation of a radical species, which then adds across the double bond of the perfluoroalkene. This addition creates a new, more stable radical, which can then propagate a chain reaction or be terminated.

While specific studies detailing radical-initiated processes with perfluoro(4-methylpent-2-ene) as the substrate are scarce, the general reactivity of perfluoroalkenes suggests that it would readily participate in such reactions. For example, the addition of various radical species, including alkyl and perfluoroalkyl radicals, to fluorinated double bonds is a well-established method for the synthesis of more complex fluorinated molecules. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediate.

Electrophilic and Cycloaddition Reactions

[3+2] Cycloaddition Pathways with C-arylnitrones

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. In the context of perfluorinated alkenes, these reactions offer a route to highly functionalized fluorine-containing heterocycles.

A detailed theoretical study using Density Functional Theory (DFT) has explored the [3+2] cycloaddition reaction between C-arylnitrones and perfluoro(2-methylpent-2-ene), an isomer of perfluoro(4-methylpent-2-ene). mdpi.comnih.gov This study provides significant insights that can be extrapolated to the reactivity of perfluoro(4-methylpent-2-ene).

The research indicates that despite the polar nature of the reactants, the reaction is predicted to proceed through a one-step, concerted mechanism rather than a stepwise pathway involving a zwitterionic intermediate. mdpi.comnih.gov The calculations show that the transition state for the cycloaddition is highly asynchronous, meaning that the formation of the two new sigma bonds does not occur to the same extent in the transition state.

The regioselectivity of the cycloaddition is determined by the electronic properties of the reactants. The nucleophilic oxygen atom of the nitrone preferentially attacks the more electrophilic carbon atom of the perfluoroalkene double bond. In the case of perfluoro(2-methylpent-2-ene), this leads to a specific regioisomer. It is expected that perfluoro(4-methylpent-2-ene) would exhibit similar regioselectivity, governed by the electronic distribution in its double bond.

The study on the isomer perfluoro(2-methylpent-2-ene) provides calculated activation energies and reaction energies for the formation of different stereoisomeric isoxazolidine (B1194047) products. These computational findings offer a solid foundation for predicting the behavior of perfluoro(4-methylpent-2-ene) in similar [3+2] cycloaddition reactions.

Table 1: Calculated Activation and Reaction Energies for the [3+2] Cycloaddition of C-phenyl-N-methylnitrone with Perfluoro(2-methylpent-2-ene)

| Product Stereochemistry | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| cis-Isoxazolidine | 15.5 | -35.2 |

| trans-Isoxazolidine | 16.2 | -34.5 |

Data sourced from a DFT study on perfluoro(2-methylpent-2-ene). mdpi.com

Epoxidation Reactions

While specific studies on the epoxidation of Perfluoro(4-methylpent-2-ene) are not extensively documented, insights can be drawn from reactions involving its structural isomers, such as perfluoro-2-methyl-2-pentene (B72772). Research in this area demonstrates that perfluorinated alkenes can be converted into their corresponding epoxides under specific catalytic conditions.

For instance, a patented method describes the preparation of perfluoro-2,3-epoxy-2-methylpentane using perfluoro-2-methyl-2-pentene as the raw material. The process involves a reaction with sodium hypochlorite (B82951) in the presence of an amine compound as an epoxidation catalyst and an aprotic solvent. The reaction is noted for its mild conditions, rapid rate, and high selectivity. google.com

Key parameters for the epoxidation of a structural isomer:

Oxidizing Agent: Sodium hypochlorite

Catalyst: Amine compounds such as trimethylamine (B31210) or urea (B33335)

Solvent: Aprotic solvent

Temperature: -5 to 35 °C

This example underscores that the double bond in branched perfluoroalkenes is susceptible to electrophilic attack by an oxygen atom from an oxidizing agent, leading to the formation of a stable epoxide ring.

Defluorination and Degradation Pathways

The degradation of perfluorinated compounds like Perfluoro(4-methylpent-2-ene) is challenging due to the strength of the carbon-fluorine (C-F) bond. However, its unsaturated and branched structure provides specific sites for initiating defluorination. Research on the closely related compound, (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA), which shares the same carbon backbone, offers significant insights into these pathways.

Microbial Reductive Defluorination

Studies have demonstrated that the carbon-carbon double bond is a critical feature for the microbial degradation of certain per- and polyfluoroalkyl substances (PFAS). An organohalide-respiring microbial community has been shown to cleave C-F bonds in unsaturated, branched C6 compounds like perfluoro(4-methylpent-2-enoic acid) through reductive defluorination. chemrxiv.orgchemrxiv.orgnih.govsemanticscholar.orgamazonaws.com

Electroreductive Degradation Mechanisms

Electrochemical methods have proven effective in degrading unsaturated PFAS. A study focusing on (E)-perfluoro(4-methylpent-2-enoic acid) (PFMeUPA) investigated its degradation using an electroreductive system with a surfactant-modified cathode. acs.orgnih.gov This system achieved significant removal and defluorination at a low cathodic potential.

The degradation process begins with the adsorption of the compound onto the modified cathode, a step facilitated by hydrophobic and electrostatic interactions. acs.orgnih.gov Following adsorption, a stepwise degradation pathway occurs, which includes reductive defluorination and hydrogenation. acs.orgnih.gov This research demonstrated for the first time that the C-F bond could be broken through direct electron transfer alone and confirmed that the C=C bond structure in the PFAS molecule facilitates this cleavage. acs.orgnih.gov

| Parameter | Value | Condition |

|---|---|---|

| Removal Efficiency | 99.81% | Cathode potential of -1.6 V (vs Ag/AgCl) with octadecyltrimethylammonium bromide (OTAB) modified cathode |

| Defluorination Efficiency | 78.67% |

Furthermore, a hybrid bioelectrochemical system has been shown to achieve even faster and more complete defluorination of PFMeUPA. pnas.org This synergistic approach combines microbial transformation of the parent compound with electrochemical degradation of the resulting intermediates. pnas.orgresearchgate.net

Role of Structural Features in C-F Bond Cleavage

The specific molecular structure of Perfluoro(4-methylpent-2-ene) is paramount in determining its susceptibility to C-F bond cleavage.

Carbon-Carbon Double Bond: The presence of a C=C double bond is the most critical feature for initiating degradation. researchgate.netnih.gov It provides a reactive site for microbial enzymes and facilitates electron transfer in electrochemical systems, making the compound more vulnerable than its saturated counterparts. researchgate.netacs.orgsciencedaily.com Under anaerobic conditions, this α,β-unsaturation is crucial for biotransformation. acs.orgnih.gov

Trifluoromethyl (-CF3) Branches: Research suggests that trifluoromethyl branches at the α or β-carbon of unsaturated fluorinated carboxylic acids can enhance degradability and defluorination capabilities. nih.govsciencedaily.com These branched structures can undergo significant microbial defluorination under both anaerobic and aerobic conditions. nih.gov The C-F bonds on sp2-hybridized carbons (those in the double bond) are more microbially active and susceptible to initial cleavage. semanticscholar.org The cleavage of C-F bonds becomes progressively more difficult as fluorine atoms are removed, because the reduction potential of the remaining C-F bonds becomes more negative. the-innovation.org

Advanced Applications in Materials Science and Chemical Synthesis

Perfluoro(4-methylpent-2-ene) (B1305851) as a Building Block in Polymer Chemistry

Perfluoro(4-methylpent-2-ene) serves as a key monomer in the fabrication of specialized fluoropolymers, primarily through plasma-induced polymerization techniques. This method allows for the creation of thin, highly durable, and functional coatings on a variety of substrates.

As a fluorinated intermediate, Perfluoro(4-methylpent-2-ene) is utilized in polymerization processes to create hydrophobic nanocomposites chemicalbook.com. Its ability to polymerize is central to its application in advanced materials synthesis, particularly for surfaces that require specific functionalities like water repellency chemicalbook.cominnospk.com. The polymerization of this compound is a key step in producing materials for protective coatings and other specialized applications in industries such as electronics and pharmaceuticals innospk.com.

Plasma polymerization is a significant technique where Perfluoro(4-methylpent-2-ene) is used to deposit thin fluoropolymer films onto various surfaces. This process involves the use of a continuous wave plasma-enhanced deposition followed by a period where the discharge is off, but the monomer gas feed is maintained. This method has been successfully applied to substrates such as silicon wafers, glass, and epoxy composites to alter their surface characteristics.

The plasma polymerization of Perfluoro(4-methylpent-2-ene) is a highly effective method for creating water-repellent surfaces. This process can produce coatings that are both hydrophobic and, in some cases, superhydrophobic.

On flat substrates, the fluoropolymer films deposited using Perfluoro(4-methylpent-2-ene) can achieve water contact angles (WCA) of approximately 110°, indicating a significant level of hydrophobicity chemicalbook.com. When this technique is applied to surfaces with a pre-existing hierarchical micro- and nanotexture, the resulting effect is amplified, leading to superhydrophobic properties. Research has demonstrated that such surfaces can exhibit a WCA of up to 160° with a contact angle hysteresis of less than 8° chemicalbook.com. This level of water repellency is critical for applications requiring self-cleaning and moisture-resistant surfaces chemicalbook.cominnospk.com.

| Substrate Type | Achieved Water Contact Angle (WCA) | Surface Property |

|---|---|---|

| Flat Substrates (e.g., glass, silicon wafers) | ~110° | Hydrophobic |

| Hierarchical Nanocomposite Surfaces | 160° | Superhydrophobic |

The chemical structure of Perfluoro(4-methylpent-2-ene), specifically the presence of a double bond, has a notable influence on the topography and roughness of the resulting fluoropolymer coatings. This structural feature contributes to an increase in the surface roughness of the modified substrates.

Studies have shown that coatings formed from the plasma polymerization of Perfluoro(4-methylpent-2-ene) result in a more developed, grainy surface texture. This increased roughness is a key factor in achieving high levels of hydrophobicity and superhydrophobicity. The modification of glass and epoxy substrates with fluoropolymers derived from this monomer leads to a demonstrably rougher surface compared to uncoated substrates or those coated with saturated fluorocarbons.

Application in Plasma Polymerization for Surface Modification

Role as a Specialty Chemical Intermediate

Perfluoro(4-methylpent-2-ene) is also recognized for its role as a specialty chemical intermediate in the synthesis of other valuable fluorinated compounds. It serves as a raw material for producing various fluorine-containing surface active agents and C6-fluoroketones fluorotech.com.cn. Its versatility allows it to be a starting point for further chemical modifications, leading to a range of fluorochemicals with applications in diverse fields innospk.com.

Information regarding the direct application of Perfluoro(4-methylpent-2-ene) as a trifluoromethylation reagent in organic synthesis is not available in the reviewed scientific literature. While it is a trifluoromethyl-containing compound, its primary documented use as a chemical intermediate is in the synthesis of other complex fluorinated molecules rather than as a reagent for introducing a trifluoromethyl group onto other organic substrates.

Synthesis of Heterocyclic Fluorinated Compounds

The synthesis of fluorinated heterocyclic compounds is an area of intense research, as the incorporation of fluorine atoms can significantly alter the biological activity and physical properties of cyclic molecules. Perfluoroalkenes, including isomers of Perfluoro(4-methylpent-2-ene), serve as valuable building blocks in this field. The general strategy involves nucleophilic reactions where the perfluoroalkene reacts with binucleophilic reagents, which contain two nucleophilic centers (such as S-C-S, N-C-N, or O-C-N). These reactions can lead to the formation of a new multiple bond, followed by cyclization to create the heterocyclic system.

A pertinent example involves the reaction of a structural isomer, perfluoro-2-methyl-pent-2-ene, with potassium ethylxanthogenate, a reagent containing an S=C-S triad. fluorine1.ru While this specific reaction with the internal olefin did not yield a heterocycle, the underlying principle is demonstrated in reactions of other perfluoroalkenes like hexafluoropropylene with N,N-diethyldithiocarbamate, which successfully produces five-membered 1,3-dithiolane (B1216140) derivatives. fluorine1.ru These reactions highlight the potential of perfluorinated pentene isomers as reactants for creating novel, sulfur-containing fluorinated heterocycles, which are of particular interest for their potential applications. fluorine1.ru

Precursor for Perfluoro(4-methylpent-2-enoic acid)

Perfluoro(4-methylpent-2-ene) is a direct synthetic precursor to Perfluoro(4-methylpent-2-enoic acid). chemicalbook.com This transformation is a critical step in producing more complex fluorinated molecules. The synthesis involves the oxidation of the alkene. In general organic chemistry, the oxidation of an alkene with one hydrogen atom attached to one of the double-bonded carbons using a strong oxidizing agent, such as acidified potassium manganate(VII), breaks the carbon-carbon double bond. libretexts.org This process typically converts the carbon atom bonded to the hydrogen into a carboxylic acid group (-COOH). libretexts.org This established chemical principle suggests that a similar oxidative cleavage process is employed to convert Perfluoro(4-methylpent-2-ene) into its corresponding carboxylic acid, a valuable fluorinated intermediate.

Utilization in High-Performance Fluids and Industrial Processes (Research Focus)

The distinct physical and chemical properties of Perfluoro(4-methylpent-2-ene), such as its chemical inertness, thermal stability, and low surface tension, make it an ideal candidate for high-performance fluids in specialized industrial applications.

Development of Heat Transfer Fluids

Perfluoro(4-methylpent-2-ene) is utilized as a heat transfer fluid, particularly in cooling systems for temperature control. innospk.com Its excellent heat conductivity and thermal properties make it especially suitable for phase-change immersion liquid cooling systems, a critical technology for managing heat in high-density electronics such as data center servers. innospk.com As a dielectric fluid, it can directly immerse electronic components, providing efficient and uniform cooling. Its properties as a coolant and fluorocarbon solvent are key to its performance in these industrial settings. chemicalbook.com

Below is a table summarizing the relevant thermal and physical properties of Perfluoro(4-methylpent-2-ene).

| Property | Typical Value |

| Appearance | Clear, colorless liquid |

| Boiling Point (°C) | 47 |

| Density (25°C, g/cm³) | 1.601 |

| Specific Heat (25°C, kJ/kg·K) | 1.279 |

| Thermal Conductivity (25°C, W/m·K) | 0.0609 |

| Latent Heat of Evaporation | High |

Data sourced from TPD-HFPD Technical Index. fluorochemie.com

Applications in Electronic Cleaning and Insulation Systems

Perfluoro(4-methylpent-2-ene) serves as a versatile fluid for electronic cleaning and as an electrical insulation medium. fluorochemie.com It is used for precision and dehydration cleaning of electronic and optical components. fluorochemie.com Its effectiveness stems from its low surface tension, low viscosity, and inability to dissolve in water. fluorochemie.com

Crucially, it possesses excellent electrical insulation properties, including a high dielectric strength of 78.9 kV. chemicalbook.com This makes it a reliable insulating fluid for electrical equipment. fluorochemie.com The compound exhibits excellent material compatibility and does not cause damage to sensitive electronic equipment, making it a superior choice for cleaning and insulation in the electronics industry. fluorochemie.com

The table below outlines key properties relevant to its use in electronics.

| Property | Typical Value |

| Purity (%) | >97.5 |

| Kinematic Viscosity (25°C, cSt) | 0.3562 |

| Surface Tension (25°C, dynes/cm) | 11.44 |

| Flash Point | None |

| Dielectric Strength (kV) | 78.9 |

Data sourced from TPD-HFPD Technical Index and SAMREAL product information. chemicalbook.comfluorochemie.com

Theoretical and Computational Chemistry of Perfluoro 4 Methylpent 2 Ene

Quantum Chemical Investigations (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like perfluoro(4-methylpent-2-ene) (B1305851).

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For perfluoroalkenes, these calculations can elucidate mechanisms of various reactions, such as nucleophilic attack, cycloadditions, and radical additions.

While specific DFT studies on the reaction mechanisms of perfluoro(4-methylpent-2-ene) are not readily found, research on similar fluorinated alkenes demonstrates the utility of this approach. For instance, DFT has been used to investigate the complex reaction pathways of other per- and polyfluoroalkyl substances (PFAS) initiated by radicals like the hydroxyl radical (•OH) researchgate.netnih.gov. These studies calculate the activation energies for different potential reaction steps, such as H-atom abstraction or the addition of radicals to the double bond, to determine the most favorable reaction pathways researchgate.netnih.gov. The insights gained from the computational investigation of fluorotelomer sulfonates can be conceptually applied to predict the reactivity of the double bond in perfluoro(4-methylpent-2-ene) towards various radicals researchgate.netnih.gov.

The general mechanism for a radical addition to an alkene involves the formation of a radical intermediate, which can then proceed through various pathways. DFT calculations can model the transition state energies for addition to either carbon of the double bond, thus predicting the regioselectivity of the reaction. For perfluoro(4-methylpent-2-ene), the presence of bulky perfluoroalkyl groups would significantly influence the stability of the possible radical intermediates and the corresponding transition states.

Table 1: Representative Theoretical Data for Alkene Reactions (Hypothetical for Perfluoro(4-methylpent-2-ene))

| Reaction Type | Computational Method | Key Finding |

|---|---|---|

| Radical Addition | DFT (B3LYP/6-31G*) | Prediction of the most stable radical intermediate. |

| Nucleophilic Attack | DFT (M06-2X/def2-TZVP) | Identification of the transition state for the addition of a nucleophile. |

Note: This table is illustrative and based on general computational chemistry applications, as specific data for Perfluoro(4-methylpent-2-ene) is not available in the searched literature.

Perfluoro(4-methylpent-2-ene) can exist as E/Z isomers due to the substituted double bond. DFT calculations can be employed to determine the relative thermodynamic stabilities of these isomers by computing their ground-state energies. The energy difference between the isomers provides the equilibrium constant for the isomerization reaction.

Furthermore, the mechanism of isomerization can be investigated by locating the transition state for the rotation around the carbon-carbon double bond. This process typically involves a high energy barrier, but can be facilitated by chemical or photochemical means. Computational studies can quantify this rotational barrier, providing insights into the conditions required for isomerization. While specific energetic data for the isomerization of perfluoro(4-methylpent-2-ene) is not available, the methodology is well-established for other alkenes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is particularly useful for investigating the behavior of substances at interfaces and in condensed phases.

MD simulations have been extensively used to study the interfacial behavior of various PFAS, which is relevant for understanding how perfluoro(4-methylpent-2-ene) might interact with different surfaces and interfaces. These simulations can model the interactions between the perfluorinated molecule and surfaces such as water, minerals, or organic matter nih.govprinceton.eduresearchgate.net.

Studies on other PFAS have shown that the fluorinated carbon chains tend to be hydrophobic, leading to their accumulation at interfaces, such as the air-water interface or on solid surfaces nih.govacs.org. MD simulations can reveal the orientation of the molecules at the interface, the strength of the adsorption, and the role of different functional groups in the interaction mdpi.com. For perfluoro(4-methylpent-2-ene), simulations could predict its adsorption behavior on various materials, which is crucial for understanding its environmental fate and for the design of potential remediation technologies. The simulations can quantify important parameters such as the adsorption energy and the distance of the molecule from the surface mdpi.com.

Table 2: Key Parameters from Molecular Dynamics Simulations of PFAS Adsorption

| System | Force Field | Key Parameter Calculated | General Finding |

|---|---|---|---|

| PFAS at air-water interface | COMPASS | Surface tension | PFAS molecules accumulate at the interface with hydrophobic tails oriented away from water. nih.gov |

| PFAS on mineral surfaces | CHARMM | Adsorption free energy | Adsorption is influenced by electrostatic and van der Waals interactions. nih.govprinceton.edu |

Note: This table presents findings for the general class of PFAS compounds, as specific MD data for Perfluoro(4-methylpent-2-ene) is not available in the searched literature.

Structure-Reactivity Relationship Predictions

Predicting the reactivity and properties of a chemical based on its structure is a central goal of computational chemistry. For perfluorinated compounds, Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate molecular descriptors with experimental data.

While specific QSAR models for perfluoro(4-methylpent-2-ene) have not been identified, numerous studies have developed such models for the broader class of PFAS to predict properties like toxicity, bioaccumulation, and receptor binding affinity nih.govmdpi.comnih.govnih.gov. These models use a variety of molecular descriptors, which can be calculated for perfluoro(4-methylpent-2-ene), to estimate its potential biological and environmental impact.

Descriptors relevant to the reactivity of perfluoro(4-methylpent-2-ene) would include:

Electronic Descriptors: Charges on the double bond carbons, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These can indicate susceptibility to nucleophilic or electrophilic attack.

Topological and Geometrical Descriptors: Molecular size, shape, and branching. These influence steric hindrance and the accessibility of the reactive double bond.

By calculating these descriptors for perfluoro(4-methylpent-2-ene) and comparing them to the established relationships for other PFAS, it is possible to make qualitative predictions about its reactivity and potential biological interactions. For example, the in silico analyses of other PFAS have indicated that binding probabilities to certain receptors depend on chain length, the number of fluorine atoms, and the degree of branching in the molecule nih.gov.

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques in Research

Spectroscopy plays a pivotal role in the elucidation of the molecular structure of Perfluoro(4-methylpent-2-ene) (B1305851). Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic compounds. ¹⁹F NMR is particularly informative for characterizing Perfluoro(4-methylpent-2-ene) due to the high natural abundance and sensitivity of the ¹⁹F nucleus. The wide range of chemical shifts in ¹⁹F NMR allows for the resolution of signals from fluorine atoms in different chemical environments within the molecule.

While specific, detailed ¹⁹F NMR spectral data for Perfluoro(4-methylpent-2-ene) is not extensively documented in publicly available literature, general principles of ¹⁹F NMR can be applied to predict the expected spectrum. The chemical shifts are influenced by the electronic environment of each fluorine atom. For instance, fluorine atoms attached to the sp² hybridized carbons of the double bond would exhibit different chemical shifts compared to those on the sp³ hybridized carbons of the trifluoromethyl and perfluoro-isopropyl groups.

Furthermore, spin-spin coupling between neighboring, non-equivalent fluorine atoms provides valuable information about the molecular connectivity. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. In Perfluoro(4-methylpent-2-ene), complex splitting patterns would be expected due to the numerous ¹⁹F-¹⁹F couplings.

Table 1: Predicted ¹⁹F NMR Data for Perfluoro(4-methylpent-2-ene)

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| =CF- | Downfield region | Complex multiplet |

| -CF₃ | Upfield region | Complex multiplet |

Note: This table is predictive and based on general principles of ¹⁹F NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Perfluoro(4-methylpent-2-ene), the most characteristic absorption band would be due to the C=C double bond stretching vibration. In perfluorinated alkenes, this absorption is typically observed in the region of 1730-1780 cm⁻¹. The exact position of this band can provide insights into the substitution pattern around the double bond.

Other significant absorptions in the IR spectrum of Perfluoro(4-methylpent-2-ene) would arise from the C-F bond stretching vibrations. These typically appear as strong and complex bands in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The complexity of these bands is due to the various types of C-F bonds present in the molecule (e.g., on sp² and sp³ carbons).

Table 2: Expected Characteristic IR Absorption Bands for Perfluoro(4-methylpent-2-ene)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | 1730 - 1780 | Medium to Strong |

Chromatographic Separation and Detection

Chromatographic techniques are essential for assessing the purity of Perfluoro(4-methylpent-2-ene) and for analyzing the composition of product mixtures in which it is a component. Gas chromatography is particularly well-suited for this volatile compound.

Gas chromatography (GC) is a primary method for determining the purity of volatile compounds like Perfluoro(4-methylpent-2-ene). In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For the analysis of perfluorinated compounds, columns with a non-polar or mid-polar stationary phase are often employed. The temperature program of the GC oven is optimized to ensure good separation of the target compound from any impurities or isomers. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Table 3: Potential Fragment Ions in the Mass Spectrum of Perfluoro(4-methylpent-2-ene)

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [C₅F₉]⁺ | 231 | Loss of CF₃ |

| [C₄F₇]⁺ | 181 | Loss of C₂F₅ |

| [C₃F₅]⁺ | 131 | Loss of C₃F₇ |

Surface Characterization Techniques for Derived Materials

Perfluoro(4-methylpent-2-ene) is a precursor for the synthesis of fluoropolymers and functional surface coatings. The characterization of these materials is crucial for understanding their properties and performance. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are commonly used for this purpose.

Research has shown that plasma polymerization of Perfluoro(4-methylpent-2-ene) can be used to create superhydrophobic surfaces. These surfaces exhibit high water contact angles, which is a key indicator of their hydrophobicity.

Table 4: Representative Surface Properties of Materials Derived from Perfluoro(4-methylpent-2-ene)

| Property | Measurement Technique | Typical Values |

|---|---|---|

| Water Contact Angle | Goniometry | > 150° (superhydrophobic) |

| Surface Roughness | Atomic Force Microscopy (AFM) | Dependent on deposition conditions |

While specific research data on the comprehensive surface analysis of materials derived solely from Perfluoro(4-methylpent-2-ene) is limited, the general expectation is that these surfaces would be characterized by a high concentration of fluorine, leading to low surface energy and hydrophobic or superhydrophobic properties. XPS would be used to confirm the elemental composition and the chemical states of carbon and fluorine on the surface, while AFM would provide information on the surface topography and roughness at the nanoscale.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for examining the surface topography of materials derived from Perfluoro(4-methylpent-2-ene). These methods are particularly useful in the analysis of fluoropolymer films created through plasma polymerization, a process where Perfluoro(4-methylpent-2-ene) is used as a monomer.

Research on fluoropolymer coatings created from Perfluoro(4-methylpent-2-ene) has utilized SEM and AFM to investigate the surface texture and roughness. In one study, fluoropolymer films were deposited on various substrates, including glass and epoxy, via plasma polymerization. The resulting surface morphology was found to be significantly influenced by the unsaturated nature of the Perfluoro(4-methylpent-2-ene) monomer.

Research Findings from SEM and AFM Analysis:

The use of Perfluoro(4-methylpent-2-ene) in plasma polymerization leads to the formation of coatings with a distinct grainy surface texture. researchgate.net AFM analysis has quantified the surface roughness of these coatings on different substrates. For instance, coatings on silanized glass exhibited circular features with heights up to 120 nm. researchgate.net The root mean square (RMS) roughness, a measure of the surface's vertical deviations from the mean line, was significantly increased on surfaces coated with a polymer derived from Perfluoro(4-methylpent-2-ene).

On silanized glass, the RMS roughness increased to 11.1 nm. researchgate.net Similarly, when applied to plasma-pretreated epoxy substrates, the fluoropolymer coating derived from Perfluoro(4-methylpent-2-ene) resulted in an RMS roughness of 8.1 nm. researchgate.net These findings indicate that the double bond in the Perfluoro(4-methylpent-2-ene) structure contributes to a more developed surface topography, which is a key factor in achieving properties like superhydrophobicity.

Below are interactive data tables summarizing the AFM findings for fluoropolymer coatings derived from Perfluoro(4-methylpent-2-ene) on different substrates.

Table 1: AFM Surface Roughness Analysis of Fluoropolymer Coating on Silanized Glass

| Parameter | Value |

| Substrate | Silanized Glass |

| Monomer | Perfluoro(4-methylpent-2-ene) |

| Feature Height | Up to 120 nm |

| RMS Roughness | 11.1 nm |

Table 2: AFM Surface Roughness Analysis of Fluoropolymer Coating on Plasma-Pretreated Epoxy

| Parameter | Value |

| Substrate | Plasma-Pretreated Epoxy |

| Monomer | Perfluoro(4-methylpent-2-ene) |

| RMS Roughness | 8.1 nm |

Raman Spectroscopy for Surface Compositional Analysis

Raman spectroscopy is a non-destructive analytical technique that provides information about the chemical structure, phase, and molecular interactions of a material. It is a valuable tool for the compositional analysis of polymer surfaces.

Detailed research specifically employing Raman spectroscopy for the surface compositional analysis of materials directly synthesized from Perfluoro(4-methylpent-2-ene) is not extensively available in the public domain. However, the principles of Raman spectroscopy can be applied to understand the expected spectral features of such fluoropolymer films.

For perfluorinated compounds, Raman spectroscopy is sensitive to the vibrations of carbon-fluorine (C-F) and carbon-carbon (C-C) bonds. The analysis of plasma-polymerized fluorocarbon films often focuses on identifying the relative concentrations of different functional groups, such as CF, CF2, and CF3. The Raman spectra of these materials would be expected to show characteristic peaks corresponding to the stretching and bending modes of these fluorinated groups.

In the broader context of fluoropolymer analysis, Raman spectroscopy has been used to study the crystallinity and phase transitions of materials like polyvinylidene fluoride (B91410) (PVDF). For a polymer derived from Perfluoro(4-methylpent-2-ene), Raman analysis could potentially be used to:

Confirm the presence of C-F and C-C bonds characteristic of the polymer backbone.

Investigate the degree of cross-linking within the plasma-polymerized film.

Assess the conformational ordering of the polymer chains on the surface.

Detect any residual unsaturation or structural changes resulting from the polymerization process.

While specific experimental data for Perfluoro(4-methylpent-2-ene) derived films is limited, the application of Raman spectroscopy remains a theoretically sound and powerful method for their compositional characterization.

Environmental Research on Perfluoro(4-methylpent-2-ene): A Review of Current Knowledge

A comprehensive examination of the environmental persistence, degradation, and global cycling of the fluorinated compound Perfluoro(4-methylpent-2-ene) reveals significant data gaps in the scientific literature. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), this compound is presumed to be persistent, though specific research into its environmental behavior is limited. This article synthesizes the available information, drawing necessary inferences from studies on analogous compounds to provide a current understanding of its environmental profile.

Environmental Research Considerations Non Toxicological

The environmental fate and transport of Perfluoro(4-methylpent-2-ene) (B1305851) are of interest due to the recognized persistence and potential for widespread distribution of many PFAS compounds. Understanding its behavior in various environmental compartments is crucial for assessing its potential impact.

The defining characteristic of PFAS is the strength of the carbon-fluorine bond, which imparts extreme stability and resistance to degradation. Consequently, Perfluoro(4-methylpent-2-ene) is expected to be highly persistent in the environment.

Specific studies detailing the biotransformation of Perfluoro(4-methylpent-2-ene) are not available in current scientific literature. Generally, perfluorinated compounds are highly resistant to microbial degradation. The double bond in Perfluoro(4-methylpent-2-ene) could theoretically serve as a site for enzymatic processes; however, the high degree of fluorination is likely to impede such microbial action. Research on other PFAS indicates that biotransformation is typically a slow and often incomplete process, primarily occurring with polyfluorinated substances that possess carbon-hydrogen bonds, which are more susceptible to biological cleavage.

Direct research on the abiotic degradation of Perfluoro(4-methylpent-2-ene) is scarce. However, insights can be drawn from studies on other perfluoroalkenes. The principal mechanism for the atmospheric degradation of alkenes is their reaction with hydroxyl (OH) radicals. For instance, the atmospheric lifetime of a similar compound, perfluoropropene (C3F6), is estimated to be approximately 6 days. It is plausible that Perfluoro(4-methylpent-2-ene) exhibits a similarly short atmospheric lifetime due to the reactivity of its double bond.

Hydrolysis is not considered a significant environmental degradation pathway for perfluoroalkenes. The robustness of the C-F bonds and the compound's hydrophobic nature suggest that hydrolysis would occur at a negligible rate under typical environmental pH and temperature conditions. While photodegradation in the upper atmosphere is a possibility for chemical compounds, its relevance for a substance with a potentially short atmospheric lifetime is likely limited.

The global movement and ultimate sinks of Perfluoro(4-methylpent-2-ene) are not well-documented. Its physical and chemical properties provide some indication of its likely behavior.

There is a lack of specific environmental monitoring or modeling studies that trace the global atmospheric and aquatic pathways of Perfluoro(4-methylpent-2-ene). Its volatility suggests a potential for long-range atmospheric transport, a common characteristic of many volatile PFAS which can lead to their deposition in remote ecosystems far from their sources.

In aquatic systems, the behavior of PFAS is influenced by properties such as water solubility and the tendency to adsorb to sediment and organic matter. Given that Perfluoro(4-methylpent-2-ene) is expected to have low water solubility, it would likely partition to sediments and suspended particulate matter if introduced into a body of water. Its mobility in aquatic environments would therefore be dependent on water flow and the extent of this partitioning.

As a C6 perfluoroalkene, the study of Perfluoro(4-methylpent-2-ene) can contribute to the broader scientific understanding of the environmental behavior of PFAS. Investigating the degradation of perfluoroalkenes is important for identifying potential transformation products, which may themselves be persistent and mobile. For example, the atmospheric oxidation of perfluoroalkenes is known to form perfluoroalkyl carboxylic acids (PFCAs), a significant and concerning subgroup of PFAS. However, there are currently no studies that have identified Perfluoro(4-methylpent-2-ene) as a significant environmental precursor to specific PFCAs.

The study of branched PFAS isomers, such as Perfluoro(4-methylpent-2-ene), is a critical area of PFAS research. Different isomers can exhibit distinct physical, chemical, and toxicological properties, leading to varied environmental fates. A thorough understanding of the behavior of branched isomers is essential for a complete risk assessment of PFAS contamination.

Due to the limited availability of specific research data for Perfluoro(4-methylpent-2-ene), a detailed data table on its environmental properties cannot be compiled at this time. The table below provides a summary of inferred properties based on related compounds.

| Property | Inferred Information for Perfluoro(4-methylpent-2-ene) | Basis of Inference |

| Biotransformation | Expected to be highly resistant to microbial degradation. | General properties of perfluorinated compounds. |

| Primary Abiotic Degradation Pathway | Atmospheric reaction with OH radicals. | Studies on other perfluoroalkenes. |

| Atmospheric Lifetime | Likely on the order of days. | Comparison with perfluoropropene. |

| Aquatic Fate | Likely to partition to sediment and suspended solids. | Low expected water solubility. |

| Transport Potential | Potential for long-range atmospheric transport. | Volatility of the compound. |

Future Research Directions and Challenges

Development of Sustainable Synthetic Routes

The synthesis of Perfluoro(4-methylpent-2-ene) (B1305851) and other branched perfluoroalkenes presents ongoing challenges that future research aims to address through the development of more sustainable and efficient methods. Current industrial processes for producing perfluorinated compounds often rely on harsh conditions and reagents, such as electrochemical fluorination or the use of high-valent metal fluorides like cobalt(III) fluoride (B91410) in the Fowler process. researchgate.net These methods can be energy-intensive and may generate significant waste streams.

Future research is focused on creating catalytic fluorination techniques that offer greater selectivity and efficiency under milder conditions. mdpi.com A key challenge is the site-selective incorporation of fluorine into organic molecules. mdpi.com The development of novel catalytic systems, including those based on transition metals, photocatalysts, or organocatalysts, is a primary goal. mdpi.com For instance, recent advancements have demonstrated direct catalytic methods for allylic C-H fluorinations on simple olefins, providing a pathway that avoids pre-functionalization steps. ynu.edu.cn Applying such principles to the synthesis of highly branched structures like Perfluoro(4-methylpent-2-ene) could lead to more atom-economical and environmentally benign production routes. The quest for greener solvents and recyclable catalysts, such as mesoporous graphitic carbon nitride for perfluoroalkylation reactions, also represents a significant research direction. organic-chemistry.org

Table 1: Comparison of Fluorination Methods

| Method | Description | Advantages | Challenges for Sustainability |

|---|---|---|---|

| Electrochemical Fluorination (ECF) | Anodic fluorination of an organic substrate in anhydrous hydrogen fluoride. | Can produce fully fluorinated compounds. | High energy consumption, formation of byproducts, equipment corrosion. |

| Fowler Process (CoF₃) | Vapor-phase reaction of hydrocarbons with cobalt(III) fluoride. | Effective for producing perfluoroalkanes. | High temperatures, regeneration of CoF₃ is energy-intensive. |

| Direct Fluorination (F₂) | Reaction with elemental fluorine gas. | Highly reactive. | Difficult to control, safety concerns, often requires specialized flow reactors. elsevier.com |

| Catalytic Fluorination | Use of transition metal, photo-, or organo-catalysts with fluorinating agents (e.g., Selectfluor). mdpi.com | Milder conditions, higher selectivity, potential for stereocontrol. mdpi.comnih.gov | Catalyst cost and stability, availability of efficient fluorinating agents. taylorfrancis.com |

Exploration of Novel Reactivity Pathways

The reactivity of Perfluoro(4-methylpent-2-ene) is largely dictated by its electron-deficient double bond and the presence of numerous strong carbon-fluorine (C-F) bonds. While the C-F bond is one of the strongest in organic chemistry, making perfluorinated compounds generally stable, the double bond offers a site for various chemical transformations. nih.govresearchgate.net Future research will delve deeper into harnessing this reactivity for synthetic applications.